molecular formula C9H7F7N2O B1333698 1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole CAS No. 231301-24-9

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Cat. No. B1333698
M. Wt: 292.15 g/mol
InChI Key: HXVJDQWWUQGLKB-UHFFFAOYSA-N
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Description

The compound "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, similar compounds with acetyl and phenyl groups have been synthesized and characterized, indicating a broad interest in this class of compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of chalcones with hydrazine hydrate, followed by acetylation with acetic anhydride. For instance, a solvent-free one-pot cyclization and acetylation method using microwave irradiation has been reported for the synthesis of 1-acetyl pyrazoles, which offers a high yield of more than 75% . Similarly, acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been synthesized through reactions with acetic anhydride in various solvents . These methods could potentially be adapted for the synthesis of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray single crystal diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also commonly employed to predict the geometry and compare it with experimental data, as seen in the studies of various 1-acetyl pyrazoline compounds . These techniques would be essential for determining the molecular structure of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" and understanding its conformational properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The acetyl group, for instance, can participate in nucleophilic acyl substitution reactions. The nitrogen atoms in the pyrazole ring can also be sites for further functionalization. The reactivity of these compounds can be influenced by the nature of the substituents attached to the pyrazole ring, as demonstrated by the synthesis of N-acetylated derivatives . The chemical reactivity of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" would likely be influenced by the electron-withdrawing heptafluoropropyl group, which could affect the electron density of the pyrazole ring and the acetyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are key techniques for characterizing these compounds . Theoretical calculations, such as DFT, can predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental spectra to confirm the identity of the compound . The thermodynamic properties, such as heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated and correlated with temperature to understand the stability and reactivity of the compounds . These analyses would be relevant for "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" to determine its suitability for various applications.

Scientific Research Applications

Synthesis and Characterization

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole and related pyrazole derivatives have been synthesized and characterized, indicating their potential in the field of agrochemical and medicinal chemistry. These compounds, particularly those with fluorinated fused-ring structures, are believed to possess medicinally useful properties. Synthesis techniques involve acid-catalyzed reactions and have been characterized by NMR spectroscopic characterization and elemental analysis to support structural assignment, identity, and purity (L. Lam et al., 2022).

Synthetic Routes and Thermal Properties

Improved and more efficient synthetic procedures for trifluoromethyl substituted pyrazoles, closely related to 1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, have been developed. These procedures emphasize the use of low-cost and easily available starting materials. The thermal properties of these synthesized pyrazoles were also characterized using differential scanning calorimetry, highlighting their stability and potential applications in various fields (M. Grünebaum et al., 2016).

Molecular Targeted Therapy

Derivatives of pyrazole compounds, similar to 1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, have been synthesized for use as intermediates in the development of biologically active compounds. This includes applications in molecular targeted therapy for cancer, showcasing the specificity and potential for selective inhibition of tumor cell proliferation, invasion, and metastasis (Xiaobo Liu et al., 2017).

Crystal Structure Analysis

Research on the crystal structure of pyrazole derivatives provides valuable insight into the molecular arrangement and interactions of these compounds. For instance, the study on the crystal structure of 1-acetyl(or phenyl)-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives helps in understanding their molecular properties and potential applications in various scientific fields (Zhengfeng Xie et al., 2008).

Safety And Hazards

Specific safety and hazard information for “1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole” is not available in the sources I found.


Future Directions

The future directions for “1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole” are not specified in the sources I found.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical supplier or a professional chemist.


properties

IUPAC Name

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJDQWWUQGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

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